2-(Oxetan-2-yl)acetic acid
Overview
Description
2-(Oxetan-2-yl)acetic acid is an organic compound featuring an oxetane ring, a four-membered cyclic ether, attached to an acetic acid moiety The oxetane ring is known for its strained structure, which imparts unique reactivity and properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-2-yl)acetic acid typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures can yield oxetane derivatives . Another approach involves the Paternò–Büchi reaction, which is a [2+2] cycloaddition of carbonyl compounds with alkenes under photochemical conditions .
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, often relies on scalable synthetic routes such as the cyclization of diols or the decarboxylation of cyclic carbonates . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetanones, while reduction can produce open-chain alcohols .
Scientific Research Applications
2-(Oxetan-2-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Oxetan-2-yl)acetic acid involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to biological effects . The oxetane ring’s strain energy is a key factor in its reactivity, making it a versatile compound in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Oxetane: A simpler compound with a similar four-membered ring structure.
Azetidine: A four-membered ring containing nitrogen instead of oxygen.
Tetrahydrofuran: A five-membered cyclic ether with similar reactivity but less strain.
Uniqueness
2-(Oxetan-2-yl)acetic acid is unique due to the presence of both the oxetane ring and the acetic acid moiety, which imparts distinct chemical properties and reactivity. Its strained ring structure makes it more reactive compared to less strained cyclic ethers like tetrahydrofuran .
Properties
IUPAC Name |
2-(oxetan-2-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLIAYSELVGSAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319057 | |
Record name | 2-Oxetaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416271-20-9 | |
Record name | 2-Oxetaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416271-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxetaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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